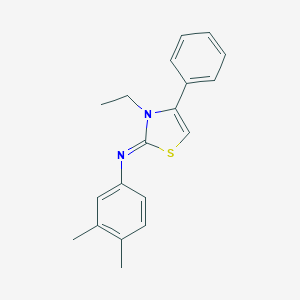![molecular formula C18H24N2O3SSi B389165 2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE](/img/structure/B389165.png)
2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenylethanone moiety, and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4,6-dihydroxy-5-(3-trimethylsilylpropyl)pyrimidine.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidine derivative.
Formation of the Phenylethanone Moiety: The phenylethanone part is attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkoxides replace the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, alkoxides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Amino derivatives, alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmac
Eigenschaften
Molekularformel |
C18H24N2O3SSi |
|---|---|
Molekulargewicht |
376.5g/mol |
IUPAC-Name |
2-[4,6-dihydroxy-5-(3-trimethylsilylpropyl)pyrimidin-2-yl]sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C18H24N2O3SSi/c1-25(2,3)11-7-10-14-16(22)19-18(20-17(14)23)24-12-15(21)13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H2,19,20,22,23) |
InChI-Schlüssel |
OAZKXRPZUOBWOY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC1=C(N=C(NC1=O)SCC(=O)C2=CC=CC=C2)O |
Isomerische SMILES |
C[Si](C)(C)CCCC1=C(N=C(N=C1O)SCC(=O)C2=CC=CC=C2)O |
Kanonische SMILES |
C[Si](C)(C)CCCC1=C(N=C(NC1=O)SCC(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389083.png)
![3-[(2Z)-2-[(4-chlorophenyl)imino]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B389085.png)
![2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389088.png)
![3-[(2Z)-4-(4-BROMOPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL](/img/structure/B389091.png)



![3-(2-[(4-chlorophenyl)imino]-4-(3,4-dimethylphenyl)-1,3-thiazol-3(2H)-yl)-1-propanol](/img/structure/B389096.png)

![N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-3-METHYLBENZAMIDE](/img/structure/B389098.png)

![2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389100.png)
![13-amino-9-(2,5-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389102.png)
![2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389104.png)
